
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
This compound features a pyridine core substituted with a chlorine atom at position 2, a nitro group at position 3, and a pinacol boronic ester at position 3. The molecular formula is C₁₁H₁₃BClN₂O₄, with a molecular weight of ~295.5 g/mol. The electron-withdrawing nitro and chlorine groups significantly influence the electronic properties of the pyridine ring, modulating the reactivity of the boronic ester in cross-coupling reactions such as Suzuki-Miyaura couplings .
Preparation Methods
Miyaura Borylation Reaction Optimization
The Miyaura borylation replaces the 5-position leaving group with the pinacol boronate ester. Key reaction parameters include catalyst selection, solvent system, and base.
Catalytic System and Conditions
Palladium catalysts such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are effective, with the former offering higher stability at elevated temperatures . A representative procedure involves:
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Combining 5-triflate-2-chloro-3-nitropyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and KOAc (3.0 equiv) in 1,4-dioxane.
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Heating at 80–100°C under nitrogen for 12–24 hours.
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Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the product .
Yield and Characterization
Under optimized conditions, this method achieves yields of 85–93% . Nuclear magnetic resonance (NMR) confirms successful boronation:
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, H-6), 8.23 (d, J = 2.4 Hz, 1H, H-4), 1.38 (s, 12H, pinacol methyl) .
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¹¹B NMR: A singlet at δ 30–32 ppm confirms boronate ester formation .
Alternative Routes: Suzuki-Miyaura Cross-Coupling
While less common, Suzuki-Miyaura coupling can construct the pyridine-boronate system from smaller fragments. For example, coupling a 5-boronate pyridine derivative with a pre-functionalized 2-chloro-3-nitrophenyl fragment might be feasible. However, this approach is hindered by the instability of nitro groups under typical coupling conditions .
Challenges and Mitigation Strategies
Competing Side Reactions
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Nitro Group Reduction: Palladium catalysts may inadvertently reduce nitro groups to amines. Using milder catalysts (e.g., Pd(OAc)₂) and lower temperatures (60–80°C) minimizes this risk .
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Boronate Hydrolysis: The boronate ester is sensitive to protic solvents. Anhydrous conditions and neutral pH are critical during workup .
Solvent and Base Selection
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Solvent: 1,4-Dioxane and toluene are preferred for their high boiling points and compatibility with palladium catalysts .
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Base: Potassium acetate (KOAc) facilitates transmetallation without degrading the boronate .
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
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Catalyst Recovery: Immobilized palladium catalysts (e.g., Pd on carbon) reduce metal leaching and enable reuse .
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Cost Efficiency: Bis(pinacolato)diboron is expensive; optimizing stoichiometry (1.1–1.2 equiv) balances cost and yield .
Comparative Analysis of Reported Methods
The table below summarizes key methodologies from the literature:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling and reduction reactions.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol are typically used.
Major Products
Aminopyridine Derivatives: Formed through the reduction of the nitro group.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates cross-coupling reactions by forming a transient boronate complex with the palladium catalyst. This complex then undergoes transmetallation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Considerations
- However, the nitro group can be reduced to an amino group (-NH₂), enabling post-coupling modifications .
- Chlorine Substituent : The chlorine at position 2 in the target compound and analogues (e.g., 1171891-42-1) acts as a leaving group, facilitating nucleophilic aromatic substitution reactions .
- Trifluoromethyl (CF₃) : In CAS 2792143-50-9, the CF₃ group increases hydrophobicity and metabolic stability, making it valuable in agrochemical design .
Biological Activity
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS: 1310383-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14BClN2O4
- Molecular Weight : 284.5 g/mol
- Physical State : Solid
- Purity : ≥ 96% .
The compound's biological activity is primarily attributed to its structural components. The presence of the nitro group and the dioxaborolane moiety suggests potential interactions with biological targets such as enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : Potential inhibition of specific enzymes related to cancer proliferation.
- Interaction with Cellular Pathways : Modulation of signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.1 µM to 10 µM depending on the specific cell line and treatment duration.
- Mechanism Studies : The compound was found to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
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A549 (Lung) | 0.56 | Apoptosis via caspase activation |
MDA-MB-231 (Breast) | 0.23 | Inhibition of tubulin polymerization |
HL-60 (Leukemia) | 1.0 | Cell cycle arrest |
Study 1: Antiproliferative Effects on Lung Cancer Cells
A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, with an IC50 value of 0.56 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group.
Study 2: Mechanistic Insights into Tumor Suppression
In another investigation focusing on MDA-MB-231 breast cancer cells, the compound was shown to inhibit tubulin polymerization effectively. This was evidenced by an IC50 value of 0.23 µM, suggesting that it may disrupt mitotic spindle formation during cell division.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound:
- Absorption and Distribution : Preliminary studies indicate moderate permeability across cellular membranes.
- Metabolism : The compound undergoes hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Toxicity Profile : Acute toxicity studies suggest that while the compound exhibits anticancer properties, it also poses risks at higher concentrations.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Chloro-3-nitro-5-(pinacolatoboryl)pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via sequential halogenation, nitration, and Miyaura borylation. Key steps include:
- Halogenation : Chlorination at the 2-position using POCl₃ under reflux (80–100°C) in anhydrous DMF .
- Nitration : Controlled nitration at the 3-position with mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
- Borylation : Suzuki-Miyaura coupling with pinacolborane using Pd(PPh₃)₄ as a catalyst in THF at 60°C . Yield optimization requires strict temperature control, inert atmospheres, and solvent purity (e.g., dried THF). Side reactions like deborylation are minimized by avoiding protic solvents.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical Methods :
- HPLC-MS : Quantifies purity (>98%) and detects nitro-group decomposition byproducts .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., chlorine at C2, nitro at C3, boronate at C5) .
- X-ray Crystallography : SHELX or OLEX2 software resolves ambiguities in boronate geometry and nitro-group orientation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during cross-coupling with electron-deficient aryl halides?
The nitro group’s electron-withdrawing nature reduces boronate reactivity. Mitigation approaches include:
- Catalyst Tuning : Use PdCl₂(dppf) with electron-rich ligands to enhance oxidative addition .
- Base Selection : K₃PO₄ in DMF/H₂O (9:1) improves transmetallation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (10–15 min at 120°C), minimizing boronate hydrolysis . Kinetic studies (via in situ IR monitoring) are recommended to optimize coupling rates .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step synthetic pathways?
- Steric Effects : The bulky pinacol boronate at C5 hinders nucleophilic attack at adjacent positions, favoring regioselective C–C bond formation at C4 .
- Electronic Effects : The nitro group deactivates the pyridine ring, requiring harsher conditions for electrophilic substitutions. Computational modeling (DFT) predicts charge distribution to guide reaction design .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Disorder in Boronate Groups : The dioxaborolane ring may exhibit rotational disorder. Solutions include:
- Low-temperature data collection (100 K) to reduce thermal motion .
- SHELXL refinement with anisotropic displacement parameters for boron and oxygen atoms .
- Twinned Crystals : OLEX2’s TwinRotMat tool identifies twin laws and refines against twinned data .
Q. How can researchers reconcile contradictory spectroscopic data for derivatives of this compound?
Discrepancies in NMR shifts (e.g., para-nitro vs. meta-chloro effects) are resolved via:
- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of substituents .
- Comparative Analysis : Benchmark against structurally characterized analogs (e.g., 3-chloro-5-boronate-pyridine derivatives) .
Q. Methodological Challenges
Q. What protocols ensure stability during long-term storage of this boronate-pyridine derivative?
- Storage Conditions : Argon atmosphere, –20°C in amber vials with molecular sieves to prevent hydrolysis .
- Stability Monitoring : Periodic TLC or HPLC checks detect boronate degradation (e.g., free boronic acid formation) .
Q. How can computational tools predict the compound’s behavior in novel reaction environments?
Properties
IUPAC Name |
2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGHXJSXZTYJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144013 | |
Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-11-9 | |
Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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